molecular formula C24H23N3O B14253811 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-

Cat. No.: B14253811
M. Wt: 369.5 g/mol
InChI Key: JAZXDODTSZKGSQ-UHFFFAOYSA-N
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Description

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorene moiety, and a furanyl-propenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-
  • 4,4,5,5,5-Pentafluoro-1-(9H-fluoren-2-yl)-1,3-pentanedione
  • ®-2-(®-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid

Uniqueness

1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine

InChI

InChI=1S/C24H23N3O/c1-3-11-22-20(9-1)21-10-2-4-12-23(21)24(22)26-14-16-27(17-15-26)25-13-5-7-19-8-6-18-28-19/h1-13,18,24H,14-17H2

InChI Key

JAZXDODTSZKGSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC=CC5=CC=CO5

Origin of Product

United States

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